(S)-Methyl (1-((4-(3-(5-chloro-2-fluoro-3-(N-(Methylsulfonyl)MethylsulfonaMido)phenyl)-1-isopropyl-1H-pyrazol-4-yl)pyriMidin-2-yl)aMino)propan-2-yl)carbaMate, commonly referred to by its developmental code LGX818, is a synthetic compound with significant implications in medicinal chemistry. It is primarily classified as a small molecule inhibitor targeting specific protein-protein interactions, particularly in the context of cancer treatment. The compound is characterized by a complex structure that includes multiple functional groups, contributing to its biological activity.
The compound was developed as part of research aimed at inhibiting the activity of certain kinases involved in cancer progression. Its classification falls under the category of biaryl derivatives and pyrazole-based compounds, which have been extensively studied for their pharmacological properties, particularly in oncology . The compound's structure allows it to engage in specific interactions that inhibit pathways critical for tumor growth and survival.
The synthesis of (S)-Methyl (1-((4-(3-(5-chloro-2-fluoro-3-(N-(Methylsulfonyl)MethylsulfonaMido)phenyl)-1-isopropyl-1H-pyrazol-4-yl)pyriMidin-2-yl)aMino)propan-2-yl)carbaMate typically involves multi-step organic synthesis techniques. Key steps may include:
The molecular formula for (S)-Methyl (1-((4-(3-(5-chloro-2-fluoro-3-(N-(Methylsulfonyl)MethylsulfonaMido)phenyl)-1-isopropyl-1H-pyrazol-4-yl)pyriMidin-2-yl)aMino)propan-2-yl)carbaMate is C22H27ClFN7O4S, with a molar mass of approximately 540.01 g/mol. Key structural features include:
The predicted density is about 1.45 g/cm³, with a melting point ranging from 184 to 185 °C .
The chemical reactivity of (S)-Methyl (1-((4-(3-(5-chloro-2-fluoro-3-(N-(Methylsulfonyl)MethylsulfonaMido)phenyl)-1-isopropyl-1H-pyrazol-4-yl)pyriMidin-2-yl)aMino)propan-2-yl)carbaMate can be characterized by its ability to participate in various organic reactions, including:
These reactions are essential for modifying the compound for enhanced efficacy or altered pharmacokinetic properties.
The mechanism of action for (S)-Methyl (1-((4-(3-(5-chloro-2-fluoro-3-(N-(Methylsulfonyl)MethylsulfonaMido)phenyl)-1-isopropyl-1H-pyrazol-4-yl)pyriMidin-2-yl)aMino)propan-2-yl)carbaMate primarily involves inhibition of specific protein kinases associated with tumor growth signaling pathways. By binding to these kinases, the compound disrupts downstream signaling cascades that promote cell proliferation and survival.
Studies have shown that compounds like LGX818 can modulate pathways involving mitogen-associated protein kinases and phosphoinositide 3 kinase signaling, leading to reduced tumor cell viability .
Key physical properties include:
Chemical properties relevant to its use include:
(S)-Methyl (1-((4-(3-(5-chloro-2-fluoro-3-(N-(Methylsulfonyl)MethylsulfonaMido)phenyl)-1-isopropyl-1H-pyrazol-4-yl)pyriMidin-2-yl)aMino)propan-2-yl)carbaMate has been investigated primarily for its potential applications in oncology as a targeted therapy against specific cancers driven by aberrant kinase activity. Its ability to inhibit key signaling pathways makes it a candidate for further clinical development in cancer therapeutics.
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2